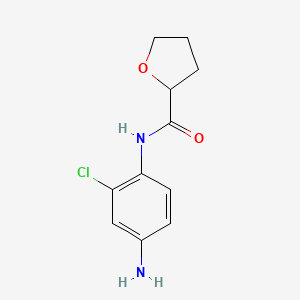

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJNPCULYBHFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with oxolane-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide has been identified for its potential therapeutic effects, particularly in treating respiratory diseases. Research indicates that compounds with similar structures have shown efficacy in managing conditions such as:

- Cystic Fibrosis

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

These applications stem from the compound's ability to modulate biological pathways involved in inflammation and mucus production, which are critical in respiratory conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that modifications to the oxolane framework can enhance the compound's biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on various enzymes linked to disease mechanisms, such as carbonic anhydrase . The following table summarizes key findings from SAR studies:

| Compound Variant | Biological Activity | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Compound A | Moderate Inhibition | 10.93 | CA IX |

| Compound B | High Selectivity | 1.55 | CA II |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, including breast cancer cells. The compound exhibits significant anti-proliferative effects, with some derivatives showing selectivity for cancer cells over normal cells .

Case Study: Breast Cancer Inhibition

In a study involving MDA-MB-231 breast cancer cells, specific derivatives demonstrated:

- Cell Viability Reduction : Up to 85% at concentrations of 5 µM.

- Apoptotic Induction : Increased annexin V-FITC positive cells indicating late apoptosis.

This suggests that the compound may act through mechanisms that promote programmed cell death in malignant cells while sparing healthy tissues .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Klebsiella pneumoniae | 40 µg/mL |

Future Directions and Research Needs

The ongoing research into this compound suggests several promising avenues:

- Further SAR Exploration : To optimize potency and selectivity.

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the pathways through which these compounds exert their effects.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₁H₁₃ClN₂O₂.

Key Observations:

- Aromatic Substituent: The 4-amino-2-chlorophenyl group is conserved across multiple analogs (e.g., ), suggesting its role as a pharmacophore for binding interactions.

- Electronic Effects : Electron-withdrawing groups (Cl, CF3) may enhance stability and influence binding affinity, as seen in antiviral and inhibitory activities .

Physicochemical and Spectral Comparisons

Table: Analytical Data Comparison

*Predicted based on structural analogs.

- IR : The target compound’s carbonyl stretch aligns with carboxamide analogs (~1660–1680 cm⁻¹).

- ¹H-NMR : Distinct oxolane protons (δ 1.8–4.5) differentiate it from pyridine or benzene-dominated spectra in other analogs .

Actividad Biológica

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an oxolane ring, which contributes to its biological activity. The presence of the amino and chlorophenyl groups enhances its interaction with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against human adenovirus (HAdV). For instance, certain analogues demonstrated sub-micromolar potency with IC50 values as low as 0.27 μM while maintaining high selectivity indexes (SI > 100), indicating their potential as therapeutic agents for viral infections .

2. Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. In vitro studies indicated that it effectively inhibits cell proliferation and induces apoptosis in cancer cells. For example, compounds derived from this scaffold exhibited growth inhibition values ranging from 0.49 to 48.0 μM against a panel of human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.49 | Induction of apoptosis via caspase activation |

| PC-3 | 1.75 | Inhibition of NF-κB activity |

| A549 | 0.20 | Disruption of FAK/Paxillin pathway |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .

- Inhibition of Viral Replication : Preliminary mechanistic studies suggest that it may target the HAdV DNA replication process, thereby inhibiting viral lifecycle progression .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against HAdV, derivatives of this compound were evaluated for their cytotoxicity and antiviral potency. Compound 15 was particularly noted for its low cytotoxicity (CC50 = 156.8 μM) and improved anti-HAdV activity, supporting its potential for further development in clinical settings .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in various human cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor cell proliferation and induced apoptosis through mitochondrial pathways, showcasing their therapeutic potential in oncology .

Q & A

Q. What are the common synthetic routes for N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling oxolane-2-carbonyl chloride with 4-amino-2-chloroaniline. A base like triethylamine is used to neutralize HCl generated during the reaction, enhancing yield by driving the reaction forward. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) minimize side reactions such as hydrolysis of the carbonyl chloride. Industrial-scale synthesis may employ continuous flow reactors for optimized heat transfer and mixing .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the chlorophenyl group appear as a doublet (δ 7.2–7.5 ppm), while the oxolane ring protons resonate as multiplet signals (δ 3.5–4.5 ppm). The carboxamide NH₂ group shows a broad singlet (δ 5.5–6.5 ppm).

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups. Purity is assessed via thin-layer chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for derivatives of this compound?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure molecular dynamics simulations use parameters calibrated for amide and oxolane moieties.

- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ measurements) to verify binding affinity. If discrepancies persist, analyze solvent effects or protein flexibility in docking studies.

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., steric hindrance, electronic effects) causing divergence .

Q. How can crystallographic tools like SHELX and ORTEP-III elucidate the 3D conformation and intermolecular interactions of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to model hydrogen bonding (e.g., amide N-H⋯O=C interactions) and Cl⋯π contacts.

- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and intermolecular packing. For example, the oxolane ring’s puckering amplitude can be quantified to correlate with biological activity .

Q. How to design experiments to evaluate the antithrombotic potential of this compound?

- Methodological Answer :

- In Vitro Assays : Measure Factor Xa inhibition using chromogenic substrates (e.g., S-2222) at varying concentrations (1–100 µM).

- Control Compounds : Compare with rivaroxaban to establish relative potency.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxolane substituents (e.g., methyl groups) to probe steric effects .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax ~260 nm).

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify mismatches. For example, high amide polarity may favor DMSO, while the chlorophenyl group enhances chloroform compatibility.

- Crystallization Trials : Use mixed solvents (e.g., DMSO/water) to isolate polymorphs and correlate with dissolution profiles .

Comparative Studies

Q. How does this compound compare structurally and functionally to N-(3-amino-2-methylphenyl)oxolane-2-carboxamide?

- Methodological Answer :

- Structural Differences : The 4-chloro substituent vs. 2-methyl group alters steric bulk and electronic effects.

- Biological Impact : Use enzyme inhibition assays (e.g., thrombin time) to compare anticoagulant efficacy. Molecular docking (AutoDock Vina) can highlight binding pose variations due to substituent positioning .

Methodological Tools

Q. What analytical workflows are recommended for characterizing degradation products of this compound under oxidative stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.